molecular formula C17H12Cl2N2O2 B5746089 5-(2,3-dichlorophenyl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide

5-(2,3-dichlorophenyl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide

Cat. No.: B5746089
M. Wt: 347.2 g/mol
InChI Key: YEEGECWQZVQRSA-UHFFFAOYSA-N
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Description

5-(2,3-dichlorophenyl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide is a synthetic organic compound that belongs to the class of furan carboxamides This compound is characterized by the presence of a furan ring substituted with a 2,3-dichlorophenyl group and a pyridin-3-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,3-dichlorophenyl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide typically involves the following steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the 2,3-dichlorophenyl group: This step often involves a halogenation reaction using reagents such as chlorine or bromine.

    Attachment of the pyridin-3-ylmethyl group: This can be done through a nucleophilic substitution reaction, where the pyridin-3-ylmethyl group is introduced to the furan ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. This could include the use of continuous flow reactors, high-pressure systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(2,3-dichlorophenyl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

    Reduction: The compound can be reduced to form dihydrofuran derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furanones, while substitution reactions can introduce various functional groups to the chlorophenyl ring.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving furan derivatives.

    Medicine: Potential use as a pharmaceutical intermediate or active ingredient.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 5-(2,3-dichlorophenyl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    5-(2,3-dichlorophenyl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide: Similar structure but with a different position of the pyridinyl group.

    5-(2,3-dichlorophenyl)-N-(pyridin-4-ylmethyl)furan-2-carboxamide: Another positional isomer.

    5-(2,3-dichlorophenyl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide: A thiophene analog.

Uniqueness

The uniqueness of 5-(2,3-dichlorophenyl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

5-(2,3-dichlorophenyl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12Cl2N2O2/c18-13-5-1-4-12(16(13)19)14-6-7-15(23-14)17(22)21-10-11-3-2-8-20-9-11/h1-9H,10H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEEGECWQZVQRSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C2=CC=C(O2)C(=O)NCC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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